molecular formula C14H11NO3 B1335173 5-Indol-1-ylmethyl-furan-2-carboxylic acid CAS No. 876881-48-0

5-Indol-1-ylmethyl-furan-2-carboxylic acid

Cat. No.: B1335173
CAS No.: 876881-48-0
M. Wt: 241.24 g/mol
InChI Key: KXUPBSSWCTZYAC-UHFFFAOYSA-N
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Description

“5-Indol-1-ylmethyl-furan-2-carboxylic acid” is a chemical compound with the molecular formula C14H11NO3 . It’s a versatile compound used in scientific research, with potential applications in drug discovery, material synthesis, and bioorganic chemistry.


Molecular Structure Analysis

The molecular structure of “this compound” includes an indole ring attached to a furan ring via a methylene bridge, with a carboxylic acid group on the furan ring . The molecular weight is 241.24 .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 484.7±40.0 °C at 760 mmHg, and a flash point of 246.9±27.3 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis Approaches

  • Diels–Alder Cycloaddition Approach : A synthesis method for 3,4-disubstituted 5-hydroxyindoles from NBoc-2-aminofuran using a furan-yne Diels–Alder approach is detailed. This process highlights the synthesis of substituted 5-hydroxyindoles, which are found in various pharmacologically active agents (Snieckus & Rantanen, 2013).

Biological Activities

  • Anti-inflammatory and Analgesic Activities : Research shows that indole and furan derivatives, including indole-2-carboxylic acid, exhibit significant anti-inflammatory and analgesic properties (Sondhi, Jain, Rani, & Kumar, 2007).

  • Anticancer Properties : Certain derivatives, such as methyl-5-(hydroxymethyl)-2-furan carboxylate and its analogs, demonstrate cytotoxicity against cancer cell lines, highlighting the potential for therapeutic applications in cancer treatment (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

Chemical Properties and Applications

  • Transition-Metal-Free Decarboxylative Fluorination : A study discusses the decarboxylative fluorination of electron-rich heteroaromatics, including furan and indole carboxylic acids, emphasizing the synthesis of fluorinated compounds for various applications (Yuan, Yao, & Tang, 2017).

  • Enzyme-Catalyzed Oxidation : The oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid using enzymes is a significant advancement, suggesting potential industrial applications for furan-based carboxylic acids (Dijkman, Groothuis, & Fraaije, 2014).

Properties

IUPAC Name

5-(indol-1-ylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-14(17)13-6-5-11(18-13)9-15-8-7-10-3-1-2-4-12(10)15/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUPBSSWCTZYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=CC=C(O3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390276
Record name 5-Indol-1-ylmethyl-furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643539
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

876881-48-0
Record name 5-Indol-1-ylmethyl-furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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